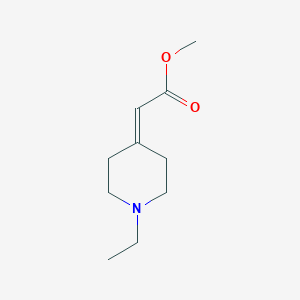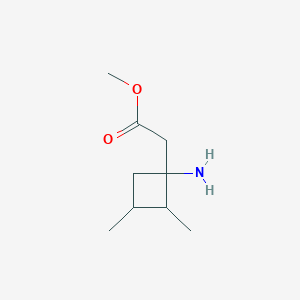![molecular formula C16H17N B13061570 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is a nitrogen-containing heterocyclic compound. It is known for its structural complexity and potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring system, which includes both benzene and pyridine rings, making it a versatile scaffold for chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane. The reaction is typically carried out in an oil bath at temperatures ranging from 150-160°C for about 20 hours. After the reaction, the mixture is cooled, and concentrated hydrochloric acid and water are added. The product is then extracted using ether and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles such as amines and thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the functional groups present on the molecule. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is unique due to its fused ring system, which provides a rigid and versatile scaffold for chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological and chemical properties .
Eigenschaften
Molekularformel |
C16H17N |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaene |
InChI |
InChI=1S/C16H17N/c1-2-7-14-12(5-1)11-13-6-3-9-17-10-4-8-15(14)16(13)17/h1-2,5,7,11H,3-4,6,8-10H2 |
InChI-Schlüssel |
KIKIUQPRXKZWHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=CC=CC=C3C4=C2N(C1)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



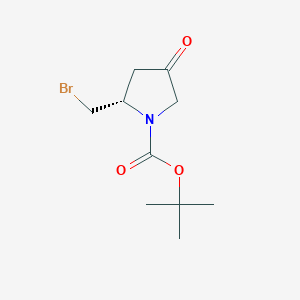
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
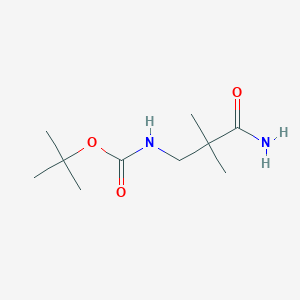
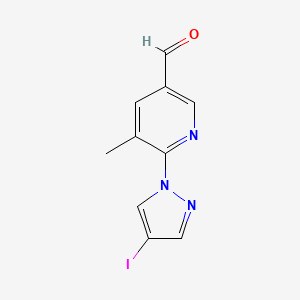
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
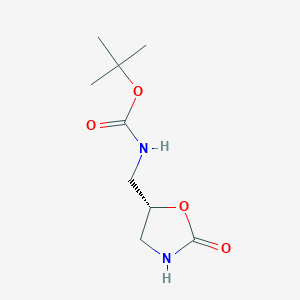
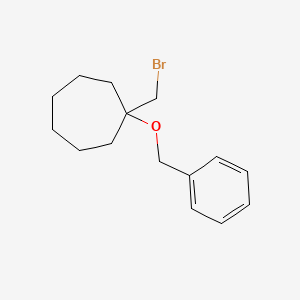
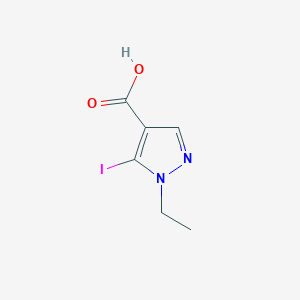
![1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
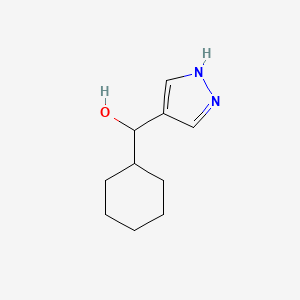
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
